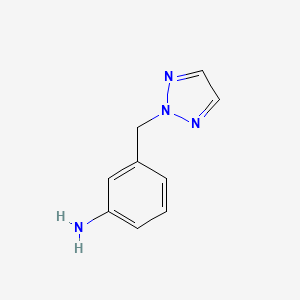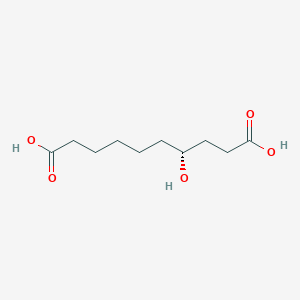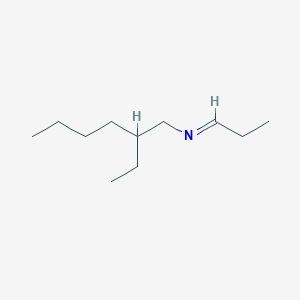![molecular formula C7H7NOS2 B12547785 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one CAS No. 166192-28-5](/img/structure/B12547785.png)
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aryl (heteryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with α-bromoketones or alkyl halides. This reaction forms substituted 3-aryl-2-(4-R-thiazol-2-yl)acrylonitriles, which can then be further cyclized to produce the desired thiazepinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydrothieno[2,3-b]pyridine: Similar in structure but lacks the thiazepine ring.
Thieno[3,4-b]pyrazine: Contains a pyrazine ring instead of a thiazepine ring.
Quetiapine: A pharmaceutical compound with a similar thiazepine structure but different functional groups and applications.
Uniqueness
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is unique due to its specific ring structure, which combines both sulfur and nitrogen atoms in a fused system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
166192-28-5 |
|---|---|
Molecular Formula |
C7H7NOS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
6,7-dihydro-4H-thieno[2,3-b][1,4]thiazepin-5-one |
InChI |
InChI=1S/C7H7NOS2/c9-6-2-4-11-7-5(8-6)1-3-10-7/h1,3H,2,4H2,(H,8,9) |
InChI Key |
OFFAFUGYWPWHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=CS2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)

![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)



![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)

